molecular formula C16H11N3O7 B13998308 naphthalen-1-ol;1,3,5-trinitrobenzene CAS No. 6622-34-0

naphthalen-1-ol;1,3,5-trinitrobenzene

Cat. No.: B13998308
CAS No.: 6622-34-0
M. Wt: 357.27 g/mol
InChI Key: WOAKNCDKKLAFFI-UHFFFAOYSA-N
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Description

Naphthalen-1-ol (1-naphthol) is a monohydroxylated derivative of naphthalene, characterized by a hydroxyl group (-OH) at the 1-position of the fused aromatic ring system. It is widely used in organic synthesis, particularly as a precursor for dyes, pharmaceuticals, and agrochemicals . Its molecular structure (C₁₀H₇OH) confers moderate acidity (pKa ~9.3) and polarity, distinguishing it from non-hydroxylated naphthalenes.

1,3,5-Trinitrobenzene (TNB) (C₆H₃(NO₂)₃) is a nitroaromatic compound with three nitro groups symmetrically arranged on a benzene ring. This symmetry contributes to its exceptional thermal and chemical stability, making it suitable for explosive applications . Unlike unsymmetrical isomers (e.g., 1,2,4-trinitrobenzene), TNB resists nitro group displacement under mild conditions, though it reacts with strong nucleophiles .

Properties

CAS No.

6622-34-0

Molecular Formula

C16H11N3O7

Molecular Weight

357.27 g/mol

IUPAC Name

naphthalen-1-ol;1,3,5-trinitrobenzene

InChI

InChI=1S/C10H8O.C6H3N3O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,11H;1-3H

InChI Key

WOAKNCDKKLAFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

The primary preparation methods for naphthalen-1-ol include:

  • Hydroxylation of Naphthalene:
    Direct hydroxylation of naphthalene using oxidizing agents or catalytic systems to introduce the hydroxyl group at the 1-position. This method often involves harsh conditions and can lead to mixtures of isomers.

  • Reduction of Naphthoquinones:
    Reduction of 1,4-naphthoquinone or 1,2-naphthoquinone with suitable reducing agents (e.g., sodium borohydride) yields naphthalen-1-ol selectively.

  • Nucleophilic Aromatic Substitution:
    Halogenated naphthalene derivatives (e.g., 1-chloronaphthalene) can be converted to naphthalen-1-ol via nucleophilic substitution with hydroxide ions under elevated temperature and pressure.

  • Biotransformation:
    Certain microorganisms can hydroxylate naphthalene selectively at the 1-position under mild conditions, offering a green chemistry approach.

Reaction Conditions and Yields

Method Reagents/Conditions Yield (%) Notes
Hydroxylation (oxidative) H2O2/Fe(II) or other catalysts 40-60 Mixture of 1- and 2-naphthol possible
Reduction of 1,4-naphthoquinone NaBH4 in ethanol or aqueous medium 70-85 High selectivity for 1-naphthol
Nucleophilic substitution NaOH, high temp, pressure 50-75 Requires harsh conditions
Microbial hydroxylation Specific bacterial strains Variable Environmentally friendly

Characterization and Purity

Naphthalen-1-ol is typically characterized by:

Preparation of 1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is a highly nitrated aromatic compound used primarily in explosives and as an intermediate in organic synthesis.

Synthetic Methods

The synthesis of 1,3,5-trinitrobenzene is classically achieved through:

  • Direct Nitration of Benzene:
    Using mixed acid nitration (concentrated nitric acid and sulfuric acid) under controlled temperature to introduce three nitro groups in the 1,3,5-positions.

  • Wolffenstein-Böters Reaction:
    Nitration of benzene with nitrous acid and mercury nitrate to selectively produce 1,3,5-trinitrobenzene.

  • Stepwise Nitration:
    Sequential nitration of benzene or nitrobenzene derivatives, carefully controlling reaction conditions to avoid over-nitration or side reactions.

Reaction Mechanism and Conditions

  • The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated in situ attacks the benzene ring.
  • Mixed acid conditions (HNO₃/H₂SO₄) are typically used to generate the nitronium ion.
  • Temperature control is critical to favor the 1,3,5-substitution pattern and to minimize decomposition or explosion risk.
  • The Wolffenstein-Böters reaction involves mercury nitrate as a catalyst and nitrous acid as the nitrating agent, offering an alternative route with different selectivity.

Research Outcomes and Data

Method Reagents/Conditions Yield (%) Notes
Mixed acid nitration HNO₃ + H₂SO₄, 50-60 °C 60-80 Requires careful temperature control
Wolffenstein-Böters reaction Benzene, nitrous acid, mercury nitrate 50-70 Less common, mercury toxicity concerns
Stepwise nitration Nitrobenzene → dinitrobenzene → trinitrobenzene 40-75 Multi-step, requires purification at each step

Comparative Table of Preparation Methods

Compound Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Naphthalen-1-ol Reduction of naphthoquinone NaBH4, ethanol 70-85 High selectivity and yield Requires quinone precursor
Hydroxylation of naphthalene H2O2/Fe(II) catalyst 40-60 Direct method Mixture of isomers
Nucleophilic substitution NaOH, heat, pressure 50-75 Straightforward Harsh conditions
1,3,5-Trinitrobenzene Mixed acid nitration HNO3 + H2SO4, 50-60 °C 60-80 Well-established, scalable Requires careful temp control
Wolffenstein-Böters reaction Benzene, nitrous acid, Hg(NO3)2 50-70 Alternative nitration route Mercury toxicity, less common
Stepwise nitration Sequential nitration steps 40-75 Controlled substitution Multi-step, time-consuming

Chemical Reactions Analysis

Naphthalen-1-ol;1,3,5-trinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The complex can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the complex can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The nitro groups in 1,3,5-trinitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Naphthalen-1-ol;1,3,5-trinitrobenzene has several scientific research applications, including:

    Chemistry: The complex is used as a model compound for studying molecular interactions and charge-transfer complexes. It is also used in the synthesis of other complex organic molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the complex, including its use as an antimicrobial or anticancer agent.

    Industry: The complex is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a charge-transfer complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. The molecular targets and pathways involved in its effects depend on the specific application. For example, in biological systems, the complex may interact with enzymes or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,5-Trinitrobenzene and Related Nitroaromatics

Physical and Chemical Properties
Compound Melting Point (°C) Stability Reactivity Applications
1,3,5-Trinitrobenzene 122–123 High (symmetrical structure) Reacts with nucleophiles (e.g., OH⁻) Explosives, charge-transfer complexes
1,3-Dinitrobenzene 89–90 Moderate More reactive (disproportionation) Chemical intermediate
TNT (2,4,6-Trinitrotoluene) 80–82 High (methyl group stabilizes) Stable under storage Military explosives
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) >330 Extremely high (amino groups) Insensitive to shock/heat Insensitive explosives
  • Stability: TNB’s symmetry prevents steric strain and electron-deficient aromatic ring reactivity, unlike 1,3-dinitrobenzene, which undergoes disproportionation in basic conditions . TATB, with electron-donating amino groups, exhibits superior thermal stability (>330°C) compared to TNB .
  • Toxicity : Both TNB and 1,3-dinitrobenzene impair blood’s oxygen-carrying capacity, but TNB’s stability reduces environmental mobility .
Interactions with Aromatic Systems

1H NMR studies reveal that TNB forms charge-transfer complexes with naphthalene derivatives (e.g., methylnaphthalenes) in cyclohexane, with equilibrium constants (Kc) ranging from 0.5–2.0 M⁻¹ depending on substituent electronic effects . These interactions are weaker than those observed with stronger electron donors (e.g., anthracene).

Naphthalen-1-ol and Related Phenolic Compounds

Physical and Chemical Properties
Compound Melting Point (°C) pKa Solubility (Water) Key Derivatives
Naphthalen-1-ol 94–96 ~9.3 Low (0.1 g/100 mL) Azo dyes, pharmaceuticals
Naphthalen-2-ol (2-naphthol) 121–123 ~9.5 Similar to 1-naphthol Antioxidants, UV stabilizers
3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-1-ol 218 (MW) N/A Lipophilic Specialty polymers
  • Acidity and Reactivity : The 1-naphthol isomer is slightly less acidic than 2-naphthol due to differences in resonance stabilization of the deprotonated form. Both isomers undergo electrophilic substitution (e.g., nitration) at the 4-position .
  • Substituent Effects : Methylated derivatives (e.g., 3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-1-ol) exhibit increased lipophilicity (LogP ~4.05), enhancing their utility in hydrophobic matrices .
Toxicological Profile

Naphthalen-1-ol’s toxicity aligns with phenolic compounds, causing irritation and metabolic disruption.

Biological Activity

Naphthalen-1-ol and 1,3,5-trinitrobenzene (TNB) represent two significant compounds in organic chemistry, each possessing unique biological activities. Naphthalen-1-ol is a derivative of naphthalene known for its various pharmacological properties, while TNB is primarily recognized for its role as an explosive and its associated toxicological effects. This article explores their biological activities, focusing on their interactions, potential therapeutic applications, and toxicological profiles.

Naphthalen-1-ol: Biological Activity

Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones demonstrated significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) by inducing apoptosis and cell cycle arrest. Compound 6a from this series showed promising results with no apparent toxicity at doses of 20 mg/kg in mice .

Mechanisms of Action
Naphthalenes are known to interact with various biological targets:

  • Topoisomerase Inhibition : Naphthalene derivatives act as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair.
  • Protein-Tyrosine Phosphatase Inhibition : They also inhibit cytoplasmic protein-tyrosine phosphatases, which are involved in signaling pathways related to cell growth and differentiation .

Antimicrobial Activity
Naphthalenes exhibit antibacterial and antifungal properties. Their mechanisms include disrupting microbial membranes and inhibiting essential metabolic pathways .

1,3,5-Trinitrobenzene: Toxicological Profile

Health Effects
TNB is primarily associated with toxicological concerns due to its use in explosives. Exposure can lead to several adverse health effects:

  • Methemoglobinemia : TNB can induce methemoglobinemia, a condition where hemoglobin is transformed into methemoglobin, reducing oxygen transport in the blood. Peak levels of methemoglobin occur 1 to 2 hours after exposure .
  • Hematological Effects : Animal studies indicate that TNB exposure leads to anemia and other hematological changes, including reduced red blood cell counts .

Long-term Effects
While acute effects are well-documented, the long-term health impacts of TNB exposure remain unclear. Current data suggest potential reproductive toxicity and behavioral changes in animal models .

Interaction Between Naphthalen-1-ol and 1,3,5-Trinitrobenzene

Recent research has investigated the molecular interactions between naphthalene derivatives and TNB using nuclear magnetic resonance (NMR) spectroscopy. The study revealed the formation of stable complexes between TNB and naphthalene derivatives, suggesting that these interactions could modulate the biological activity of both compounds .

Summary of Findings

CompoundBiological ActivityToxicological Effects
Naphthalen-1-ol Anticancer (cytotoxicity), antimicrobialMinimal toxicity at therapeutic doses
1,3,5-Trinitrobenzene Methemoglobinemia, potential reproductive toxicityAnemia, behavioral changes in animals

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of naphthalene-substituted triazole spirodienones on MDA-MB-231 cells, demonstrating significant anti-proliferative effects with minimal toxicity observed in vivo .
  • Toxicity Assessment : Research on workers exposed to TNB indicated symptoms such as cyanosis and anemia due to methemoglobin formation. Long-term exposure studies are needed to assess chronic health impacts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 1,3,5-trinitrobenzene (TNB) in laboratory settings?

  • Methodological Answer : TNB synthesis typically involves nitration of benzene derivatives under controlled conditions. For purification, recrystallization in ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) or co-solvent systems (e.g., DMSO) improves yield and reduces impurities . Purity verification via X-ray diffraction or gas chromatography-mass spectrometry (GC-MS) is critical, as TNB's isomers (1,2,3- and 1,2,4-trinitrobenzene) can complicate analysis .

Q. What spectroscopic techniques are effective for characterizing naphthalen-1-ol derivatives?

  • Methodological Answer : Infrared (IR) spectroscopy identifies hydroxyl and aromatic C-H stretching (2800–3600 cm⁻¹), while nuclear magnetic resonance (¹H-NMR) resolves substituent positions (e.g., singlet for α-naphthol protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weights, as demonstrated in photocatalytic hydrogenation studies .

Q. How does solvent selection impact the recrystallization efficiency of TNB?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility, while ionic liquids like 3-ethyl-1-methylimidazolium acetate reduce decomposition risks during recrystallization. Solvent polarity must balance solubility and crystal nucleation kinetics to avoid amorphous phases .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize cocrystal explosives involving TNB?

  • Methodological Answer : MD simulations using the COMPASS force field under NPT ensembles predict intermolecular interactions in TNT/TNB cocrystals. Key parameters include binding energy (−45 to −60 kJ/mol) and lattice stability under thermal stress (298–500 K). Experimental validation via X-ray diffraction and sensitivity testing (e.g., drop-weight impact) is essential .

Q. What experimental approaches resolve contradictions in TNB’s thermal decomposition data under high pressure?

  • Methodological Answer : High-pressure infrared spectroscopy (HP-IR) at 0–30 GPa reveals pressure-dependent decomposition pathways. For example, nitro group bending modes shift at >15 GPa, indicating structural instability. Cross-referencing with differential scanning calorimetry (DSC) under inert atmospheres clarifies exothermic/endothermic transitions .

Q. How do computational models address discrepancies in TNB’s sensitivity to mechanical stimuli?

  • Methodological Answer : Density functional theory (DFT) calculates activation energies for bond cleavage (e.g., C-NO₂ dissociation at ~200 kJ/mol), while finite-element modeling simulates hotspot formation under shear stress. Experimental validation via small-scale gap tests (SSGT) and statistical analysis (Weibull distributions) reduces data variability .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are suitable for analyzing toxicity data of naphthalen-1-ol in mammalian models?

  • Methodological Answer : Dose-response curves (logistic regression) and Kaplan-Meier survival analysis are used for inhalation/oral exposure studies. Confounding variables (e.g., metabolic differences between species) require multivariate ANOVA, as highlighted in ATSDR guidelines .

Q. How can crystallographic data resolve ambiguities in TNB’s polymorphic behavior?

  • Methodological Answer : Rietveld refinement of powder X-ray diffraction (PXRD) data distinguishes polymorphs (e.g., monoclinic vs. orthorhombic phases). Pair distribution function (PDF) analysis further resolves short-range disorder in high-energy ball-milled samples .

Tables for Key Data

Table 1 : Thermodynamic Properties of 1,3,5-Trinitrobenzene

PropertyValueReference
Enthalpy of Formation (ΔHf°)+65.3 kJ/mol (crystalline)
Decomposition Onset (DSC)240°C (1 atm, N₂ atmosphere)
Impact Sensitivity (H₅₀)120 cm (RDX = 28 cm)

Table 2 : Spectroscopic Signatures of Naphthalen-1-ol Derivatives

DerivativeIR Peaks (cm⁻¹)¹H-NMR (δ, ppm)
1-Naphthol3350 (O-H), 1600 (C=C)8.25 (H-2), 7.35 (H-3)
1-Naphthol Green B1650 (N=O), 1450 (S=O)8.50 (aromatic H)

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